Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-[3-(2-methylpropanoyloxy)azetidin-1-yl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O5/c1-4-35-24(34)14-10-31(22-17(27)6-16(26)21(28)29-22)18-7-19(15(25)5-13(18)20(14)32)30-8-12(9-30)36-23(33)11(2)3/h5-7,10-12H,4,8-9H2,1-3H3,(H2,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXLACIKUJJQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CC(C3)OC(=O)C(C)C)C4=C(C=C(C(=N4)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1788043-98-0
- Molecular Formula : C24H23F3N4O5
- Molecular Weight : 504.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and reduced proliferation in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. Its structure allows it to penetrate bacterial membranes effectively, disrupting cellular function .
- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Pharmacodynamics
The pharmacodynamic profile of this compound shows promise in various therapeutic areas:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
- Neuroprotection : Research involving neuroblastoma cell lines indicated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its potential for protecting against neurodegenerative diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Molecular Formula : C24H23F3N4O5
- Molecular Weight : 504.46 g/mol
- CAS Number : 442526-91-2
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound show promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated moderate effectiveness against Escherichia coli and Klebsiella pneumoniae .
Antitumor Potential
Preliminary studies suggest that the compound may possess antitumor activity. It has been evaluated in vitro against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to disease processes, including those involved in cancer progression and bacterial resistance mechanisms .
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that modifications to the structure of this compound enhanced its activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research Application : In a laboratory setting, researchers explored the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at certain concentrations, prompting further investigation into its mechanism of action and potential as a chemotherapeutic agent .
Q & A
Q. What are the critical steps and conditions for synthesizing the core quinoline-carboxylate structure of this compound?
The synthesis involves sequential nucleophilic substitutions and cyclocondensation. Key steps include:
- Fluoroquinolone Core Formation : Start with ethyl 7-azido-8-nitroquinoline derivatives, reduce the azido group to amine using catalytic hydrogenation or chemical reductants (e.g., SnCl₂/HCl), and perform cyclization under acidic conditions .
- Azetidine Coupling : React the 7-position of the quinoline with 3-(isobutyryloxy)azetidine via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Triethylamine is critical for deprotonation .
- Pyridine Ring Functionalization : Introduce the 6-amino-3,5-difluoropyridin-2-yl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and a boronic acid derivative .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azetidine Coupling | DMF, 90°C, 18h, Et₃N | 65–75 | |
| Pyridine Functionalization | Pd(PPh₃)₄, Dioxane/H₂O, 80°C, 12h | 50–60 |
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
A multi-spectral approach is essential:
- ¹H/¹³C NMR : Identify substituents on the quinoline (δ 8.6–8.8 ppm for H-2), azetidine (δ 4.1–4.3 ppm for CH₂O), and pyridine (δ 6.5–6.7 ppm for NH₂) .
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₂F₃N₃O₅: 514.15) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylate and isobutyryl ester) .
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>95%) and detect hydrolytic byproducts .
Q. How should researchers address the hydrolytic instability of the isobutyryloxyazetidine moiety during storage?
- Storage Conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent moisture ingress. Avoid aqueous buffers at neutral/basic pH .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis of the ester group produces 3-hydroxyazetidine, detectable by a shift in retention time .
Advanced Research Questions
Q. How do structural modifications to the azetidine or pyridine rings influence antibacterial activity?
- Azetidine Substituents : Replacing the isobutyryloxy group with hydroxyazetidine (as in delafloxacin analogs) reduces lipophilicity, decreasing cell membrane penetration but improving solubility. Bioisosteric replacement with morpholine enhances Gram-positive activity .
- Pyridine Fluorination : The 3,5-difluoro pattern on the pyridine enhances DNA gyrase binding by optimizing electrostatic interactions with Mg²⁺ in the enzyme active site. Mono-fluorination at position 3 reduces potency by 50% .
Table 2: Structure-Activity Relationships (SAR)
| Modification | MIC90 (μg/mL) vs S. aureus | Solubility (mg/mL) |
|---|---|---|
| Isobutyryloxyazetidine | 0.25 | 0.8 |
| Hydroxyazetidine | 1.0 | 3.2 |
| 3-Monofluoropyridine | 2.5 | 1.1 |
Q. What mechanistic insights explain the role of fluorine atoms in target binding?
- Fluorine-Mediated Interactions : The 6-fluoro and 3,5-difluoro groups create a electron-deficient quinoline core, strengthening π-π stacking with DNA gyrase’s aromatic residues (e.g., Tyr-122).
- Metal Chelation : The 4-oxo and carboxylate groups coordinate Mg²⁺ in the gyrase active site, while adjacent fluorine atoms polarize the C=O bond, enhancing chelation .
Q. How can researchers resolve contradictions in reported synthetic yields for the azetidine coupling step?
Discrepancies arise from solvent purity and trace metal content:
- Solvent Drying : Pre-dry DMF over molecular sieves to <10 ppm H₂O. Yields drop by 15–20% in undried solvent due to competing hydrolysis .
- Metal Contamination : Use ultrapure Pd catalysts (e.g., Pd(OAc)₂ with <1 ppm Fe) to avoid side reactions. LC-MS can detect palladium-black formation, which indicates catalyst degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
